molecular formula C8H15NO2 B1681355 Tranexamic acid CAS No. 1197-18-8

Tranexamic acid

Cat. No. B1681355
CAS RN: 1197-18-8
M. Wt: 157.21 g/mol
InChI Key: GYDJEQRTZSCIOI-UHFFFAOYSA-N
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Description

Tranexamic acid (TXA) is an antifibrinolytic agent used to treat heavy menstrual bleeding in women. It works by blocking the breakdown of blood clots, which prevents bleeding . It is also used to treat or prevent excessive blood loss from major trauma, postpartum bleeding, surgery, tooth removal, nosebleeds, and heavy menstruation .


Synthesis Analysis

Tranexamic acid was designed based on density functional theory (DFT) calculations for the acid-catalyzed hydrolysis of several maleamic acid amide derivatives . An improved and practical synthesis of Tranexamic acid was designed via a novel seven-step route from the readily available starting material dimethyl terephthalate .


Molecular Structure Analysis

Tranexamic acid is a synthetic analog of the amino acid lysine. It serves as an antifibrinolytic by reversibly binding four to five lysine receptor sites on plasminogen . The functional groups present in tranexamic acid allow direct infrared detection analysis .


Chemical Reactions Analysis

Tranexamic acid is an antifibrinolytic agent that interferes with the normal fibrinolysis process and competitively inhibits plasminogen activation . It is used to prevent and treat haemorrhage in various conditions, such as trauma, surgery, dental bleeding, epistaxis, and shock .


Physical And Chemical Properties Analysis

Tranexamic acid has a molecular formula of C8H15NO2 and a molecular weight of 157.21 . . It has a solubility of 100 mg/mL in water .

Scientific Research Applications

Treatment of Melasma and Sun-Induced Skin Hyperpigmentation

Tranexamic acid (TXA) has anti-plasmin activity and has been shown to be effective against melasma when administered orally . Several studies have shown that topically applied TXA is also effective against melasma and skin hyperpigmentation caused by sunburn and inflammation . The skin-lightening mechanism involves the suppression of cytokine/chemical mediator production, which stimulates melanin production .

Safety Assessment

In recent years, with the continuous expansion of the application scope of TXA, its usage has surged . Despite numerous studies demonstrating its powerful efficacy, concerns regarding its adverse reactions persist, necessitating comprehensive safety assessment . This study analyzed real-world data from the U.S. Food and Drug Administration to investigate TXA-related adverse events, aiming to elucidate its safety and optimize patient treatment .

Perioperative Blood Conservation

Tranexamic acid (TXA) is a potent antifibrinolytic with documented efficacy in reducing blood loss and allogeneic red blood cell transfusion in several clinical settings . With a growing emphasis on patient blood management, TXA has become an integral aspect of perioperative blood conservation strategies .

Trauma Treatment

One of the largest studies conducted on TXA administration in trauma patients is the landmark CRASH-2 study, a randomized controlled trial conducted across 274 hospitals in 40 countries that enrolled 20,211 adult trauma patients deemed to be at risk for significant bleeding .

Treatment of Heavy Menstrual Bleeding

Since its development and release in the early 1960s, tranexamic acid (TXA), an indirect fibrinolytic inhibitor, has been utilized extensively. Initially, it was prescribed for heavy menstrual bleeding in females .

Treatment of Hereditary Bleeding Disorders

Over time, the usage of TXA expanded to include individuals with hereditary bleeding disorders . TXA, among antifibrinolytic agents, has demonstrated efficacy in preventing bleeding complications across various hemostatic challenges while minimizing adverse effects .

Mechanism of Action

Tranexamic acid works by blocking the breakdown of blood clots, which prevents bleeding . It is a synthetic analog of the amino acid lysine and serves as an antifibrinolytic by reversibly binding four to five lysine receptor sites on plasminogen . This decreases the conversion of plasminogen to plasmin, preventing fibrin degradation and preserving the framework of fibrin’s matrix structure .

Safety and Hazards

Tranexamic acid is generally safe with rare side effects. Some include changes in color vision, seizures, blood clots, and allergic reactions . Greater caution is recommended in people with kidney disease . It is safe for use during pregnancy and breastfeeding .

Future Directions

The use of tranexamic acid has been expanding beyond the small number of hemophilia patients; it is an important agent in decreasing mortality rate due to bleeding in trauma patients . Additional research is required to determine dosing regimens in major noncardiac surgery and plasma concentration levels associated with inducing seizures .

Relevant Papers Several papers have been published on the topic of Tranexamic acid. For instance, a paper titled “The efficacy and safety of tranexamic acid in rheumatoid arthritis patients undergoing simultaneous bilateral total knee arthroplasty: a multicenter retrospective study” discusses the use of Tranexamic acid in rheumatoid arthritis patients . Another paper titled “Factors that influence the administration of tranexamic acid (TXA) to trauma patients in prehospital settings: a systematic review” examines the factors influencing the prehospital administration of TXA to trauma patients . A third paper titled “A systematic review and meta-analysis of the effects of tranexamic acid on blood loss and transfusion requirement in scoliosis surgery” discusses the effects of Tranexamic acid on blood loss and transfusion requirement in scoliosis surgery .

properties

IUPAC Name

4-(aminomethyl)cyclohexane-1-carboxylic acid
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InChI

InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11)
Source PubChem
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InChI Key

GYDJEQRTZSCIOI-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C(=O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
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DSSTOX Substance ID

DTXSID3045350, DTXSID50904827
Record name Tranexamic acid
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Record name 4-(Aminomethyl)-cyclohexanecarboxylic acid
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Molecular Weight

157.21 g/mol
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Mechanism of Action

Tranexamic acid competitively and reversibly inhibits the activation of plasminogen via binding at several distinct sites, including four or five low-affinity sites and one high-affinity site, the latter of which is involved in its binding to fibrin. The binding of plasminogen to fibrin induces fibrinolysis - by occupying the necessary binding sites tranexamic acid prevents this dissolution of fibrin, thereby stabilizing the clot and preventing hemorrhage.
Record name Tranexamic acid
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Product Name

Tranexamic acid

CAS RN

701-54-2, 1197-17-7, 1197-18-8
Record name 4-(Aminomethyl)cyclohexanecarboxylic acid
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Record name Cyclohexanecarboxylic acid, 4-(aminomethyl)-
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Melting Point

>300 °C
Record name Tranexamic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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